molecular formula C16H15N5O B5161877 5-amino-N-methyl-N,1-diphenyl-1H-1,2,3-triazole-4-carboxamide

5-amino-N-methyl-N,1-diphenyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B5161877
M. Wt: 293.32 g/mol
InChI Key: ZFJZMDZLSIZERX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-amino-N-methyl-N,1-diphenyl-1H-1,2,3-triazole-4-carboxamide, also known as MDPT, is a chemical compound that belongs to the class of triazole derivatives. This compound has been the subject of extensive research due to its potential applications in the fields of medicinal chemistry and drug discovery. In

Mechanism of Action

The exact mechanism of action of 5-amino-N-methyl-N,1-diphenyl-1H-1,2,3-triazole-4-carboxamide is not yet fully understood, but it is believed to act through the modulation of various neurotransmitter systems in the brain, including the GABAergic and glutamatergic systems. 5-amino-N-methyl-N,1-diphenyl-1H-1,2,3-triazole-4-carboxamide has also been shown to have an affinity for the mu-opioid receptor, which may contribute to its analgesic effects.
Biochemical and Physiological Effects
5-amino-N-methyl-N,1-diphenyl-1H-1,2,3-triazole-4-carboxamide has been shown to exhibit a range of biochemical and physiological effects, including the modulation of neurotransmitter systems in the brain, the inhibition of inflammatory mediators, and the reduction of oxidative stress. Additionally, 5-amino-N-methyl-N,1-diphenyl-1H-1,2,3-triazole-4-carboxamide has been shown to have an analgesic effect, which may be due in part to its affinity for the mu-opioid receptor.

Advantages and Limitations for Lab Experiments

The advantages of using 5-amino-N-methyl-N,1-diphenyl-1H-1,2,3-triazole-4-carboxamide in lab experiments include its relatively simple synthesis method, its wide range of potential applications, and its ability to modulate various neurotransmitter systems in the brain. However, there are also some limitations to using 5-amino-N-methyl-N,1-diphenyl-1H-1,2,3-triazole-4-carboxamide in lab experiments, including the lack of a complete understanding of its mechanism of action and potential side effects.

Future Directions

There are several potential future directions for the research and development of 5-amino-N-methyl-N,1-diphenyl-1H-1,2,3-triazole-4-carboxamide. One potential direction is the further exploration of its potential as a drug candidate for the treatment of various diseases, including cancer and infectious diseases. Additionally, further research is needed to fully understand its mechanism of action and potential side effects. Finally, the development of new synthetic methods for 5-amino-N-methyl-N,1-diphenyl-1H-1,2,3-triazole-4-carboxamide may also be an area of future research.

Synthesis Methods

The synthesis of 5-amino-N-methyl-N,1-diphenyl-1H-1,2,3-triazole-4-carboxamide involves several steps, including the reaction of 4-chlorobenzoic acid with hydrazine hydrate to form 4-chlorobenzohydrazide. This intermediate is then reacted with methyl isocyanate to form the corresponding carbamate, which is further reacted with sodium azide to form the triazole ring. Finally, the amino group is protected with a tert-butoxycarbonyl group to yield the final product, 5-amino-N-methyl-N,1-diphenyl-1H-1,2,3-triazole-4-carboxamide.

Scientific Research Applications

5-amino-N-methyl-N,1-diphenyl-1H-1,2,3-triazole-4-carboxamide has been studied for its potential applications in the field of medicinal chemistry, specifically as a potential drug candidate for the treatment of various diseases. It has been shown to exhibit a range of pharmacological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. Additionally, 5-amino-N-methyl-N,1-diphenyl-1H-1,2,3-triazole-4-carboxamide has been studied for its potential as a diagnostic tool for various diseases, including cancer and infectious diseases.

properties

IUPAC Name

5-amino-N-methyl-N,1-diphenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O/c1-20(12-8-4-2-5-9-12)16(22)14-15(17)21(19-18-14)13-10-6-3-7-11-13/h2-11H,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFJZMDZLSIZERX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2=C(N(N=N2)C3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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